molecular formula C9H17NO4 B558089 (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 132696-45-8

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B558089
CAS No.: 132696-45-8
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.

Mechanism of Action

Target of Action

It’s worth noting that the boc group is most commonly used for the protection of amino groups, particularly in the synthesis of peptides .

Mode of Action

The Boc group serves as a protective group for amines, preventing them from undergoing unwanted reactions during the synthesis of complex molecules . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction with Di-tert-butyl decarbonate . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The boc group’s role in protecting amino groups suggests its involvement in the synthesis of peptides and other complex organic molecules .

Pharmacokinetics

The boc group’s deprotection can be achieved at high temperatures using a thermally stable ionic liquid , suggesting that the compound’s stability and reactivity can be influenced by temperature and solvent conditions.

Result of Action

The primary result of the action of this compound is the protection of amino groups during the synthesis of complex molecules, allowing for transformations of other functional groups . The removal of the Boc group is typically very easy and can be observed by the bubbling out of CO2 from the solution .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl-protected amino acids can be carried out using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the Boc group under appropriate conditions.

Major Products Formed

    Deprotection: The major product of the deprotection reaction is the free amino acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylmethoxycarbonyl (Cbz) Amino Acids: These compounds use the Cbz group as a protecting group for the amino group.

    Fmoc-Protected Amino Acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides a balance between stability during synthesis and ease of removal under mild acidic conditions, making it a preferred choice in peptide synthesis .

Properties

IUPAC Name

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453010
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132696-45-8
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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